molecular formula C17H13ClN4O2 B2730821 4-benzoyl-N'-(6-chloro-2-pyridinyl)-1H-pyrrole-2-carbohydrazide CAS No. 338403-57-9

4-benzoyl-N'-(6-chloro-2-pyridinyl)-1H-pyrrole-2-carbohydrazide

Cat. No. B2730821
CAS RN: 338403-57-9
M. Wt: 340.77
InChI Key: NTVUAASOCPXZMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-benzoyl-N'-(6-chloro-2-pyridinyl)-1H-pyrrole-2-carbohydrazide, also known as 4-BNCP, is a novel synthetic compound that has been studied for its potential applications in scientific research. It is a member of the pyrrole-2-carbohydrazide family of compounds and is derived from the reaction of 4-benzoyl-N'-(6-chloro-2-pyridinyl)pyrrole-2-carbohydrazide with an aldehyde. 4-BNCP has been found to have a wide range of biochemical and physiological effects, which makes it a useful tool in the laboratory.

Scientific Research Applications

Chemical Synthesis and Properties

Research on compounds similar to 4-benzoyl-N'-(6-chloro-2-pyridinyl)-1H-pyrrole-2-carbohydrazide often focuses on their synthesis and the exploration of their chemical properties. For instance, synthetic procedures to access 2-guanidinobenzazoles of biological interest involve the development of new procedures for compounds with the guanidine moiety, highlighting their potential therapeutic applications and pharmacological activities, including cytotoxicity and inhibition of cell proliferation via angiogenesis and apoptosis (Rosales-Hernández et al., 2022).

Environmental Applications

Several studies have examined the environmental fate, behavior, and degradation of similar chemical compounds, with a focus on their biodegradability and potential use in environmental remediation. For example, research on polycyclic aromatic hydrocarbons (PAHs) details their microbial degradation as a primary environmental fate, suggesting parallels in the degradation pathways of similar organic compounds (Haritash & Kaushik, 2009).

Pharmaceutical and Biomedical Research

Although the request specifically excludes drug use and side effects, it's noteworthy that the structural features of compounds like this compound have been the basis for pharmaceutical research, focusing on their potential as scaffolds for drug development. For instance, pyrrolidine derivatives, which share structural similarities, are widely investigated in medicinal chemistry for their diverse biological activities and potential as treatments for various diseases (Li Petri et al., 2021).

Analytical Chemistry and Sensor Development

Compounds with similar structures to this compound have been utilized in developing analytical methods and sensors. For example, research on biologically significant pyrimidine appended optical sensors focuses on the synthesis of optical sensors using pyrimidine derivatives, indicating the utility of similar compounds in detecting and quantifying biological and chemical substances (Jindal & Kaur, 2021).

properties

IUPAC Name

4-benzoyl-N'-(6-chloropyridin-2-yl)-1H-pyrrole-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN4O2/c18-14-7-4-8-15(20-14)21-22-17(24)13-9-12(10-19-13)16(23)11-5-2-1-3-6-11/h1-10,19H,(H,20,21)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTVUAASOCPXZMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CNC(=C2)C(=O)NNC3=NC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.